Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate
CAS No.:
Cat. No.: VC13579030
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | methyl (1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 |
| Standard InChI Key | RZIDCDXFSTUXMB-VHSXEESVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Molecular Framework
The compound’s structure centers on a cis-configured cyclohex-3-ene ring, with substituents at positions 1 and 6. The methyl ester at position 1 (C-1) and the Boc-protected amino group at position 6 (C-6) create a bifunctional scaffold amenable to further derivatization . X-ray crystallography and NMR studies confirm the cis stereochemistry, critical for its reactivity in stereoselective syntheses .
Table 1: Molecular Specifications
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ | |
| Molecular Weight | 255.31 g/mol | |
| CAS Number | 836607-50-2 | |
| Purity | ≥97% (HPLC) | |
| IUPAC Name | Methyl (1S,6R)-6-[(tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylate |
Synthetic Methodologies
Protection and Esterification
Synthesis begins with cyclohex-3-ene-1-carboxylic acid, where the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions . Subsequent methyl esterification via Fischer esterification or DCC-mediated coupling yields the final product . Key steps include:
-
Amino Protection: Reaction with Boc₂O in THF/DMAP at 0–5°C .
-
Ester Formation: Treatment with methanol and catalytic H₂SO₄ under reflux .
Stereochemical Control
The cis configuration is achieved through asymmetric hydrogenation or resolution of racemic mixtures using chiral auxiliaries . For example, l-menthol-assisted resolution produces enantiomerically pure (1R,6S) and (1S,6R) forms with diastereomeric ratios up to 1:1 .
Applications in Organic Synthesis
Peptide Chemistry
The Boc group’s acid-labile nature (removable with TFA) makes the compound ideal for solid-phase peptide synthesis (SPPS). It prevents undesired side reactions during amide bond formation, particularly in branched or cyclic peptides .
Protein Degraders
As a building block for proteolysis-targeting chimeras (PROTACs), the compound’s cyclohexene ring enables conjugation of E3 ligase ligands to target proteins, facilitating ubiquitination and degradation .
Photocyclization Reactions
Recent studies demonstrate its utility in [6π] photocyclizations to synthesize cis-hexahydrocarbazol-4-ones—key intermediates in alkaloid synthesis . Irradiation at λ = 366 nm induces ring closure without competing [2+2] cycloadditions, achieving yields up to 95% .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability tests confirm degradation <2% after 12 months at −20°C under inert atmospheres .
Table 2: Stability Profile
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, ambient humidity | 5.2 | 6 months |
| −20°C, N₂ atmosphere | 1.8 | 12 months |
| 40°C, 75% RH | 12.7 | 3 months |
Research Advancements and Case Studies
Diastereoselective Transformations
In a 2024 study, the compound served as a precursor for cis-2,3-disubstituted cyclohexanes via Rh-catalyzed hydrogenation. Enantioselectivities up to 92% ee were achieved using (R)-BINAP ligands .
PROTAC Development
A 2023 trial utilized the compound to synthesize BET protein degraders, demonstrating DC₅₀ values of 12 nM in HeLa cells. The cyclohexene moiety enhanced cell permeability compared to linear analogs .
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